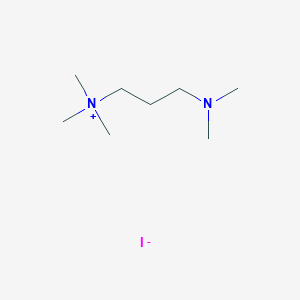
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its molecular structure, which includes a propanaminium core with dimethylamino and trimethyl groups, and an iodide ion.
Preparation Methods
The synthesis of 1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide typically involves the quaternization of 3-(dimethylamino)-1-propanol with methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions, such as chloride or bromide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In aqueous solutions, the compound can undergo hydrolysis, leading to the formation of 3-(dimethylamino)-1-propanol and methyl iodide.
Common reagents used in these reactions include halide salts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in cell biology studies to investigate membrane transport and ion exchange processes.
Industry: The compound is used in the formulation of various industrial products, including surfactants and disinfectants.
Mechanism of Action
The mechanism of action of 1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This is achieved through its quaternary ammonium structure, which allows it to interact with negatively charged components of the membrane.
Comparison with Similar Compounds
1-Propanaminium, 3-(dimethylamino)-N,N,N-trimethyl-, iodide can be compared with other quaternary ammonium compounds, such as:
Tetraethylammonium iodide: Similar in structure but with ethyl groups instead of methyl groups.
Tetramethylammonium chloride: Contains chloride instead of iodide and has a different ion exchange capacity.
Benzalkonium chloride: A more complex structure with a benzyl group, commonly used as a disinfectant.
The uniqueness of this compound lies in its specific structure, which provides distinct properties and applications compared to other quaternary ammonium compounds.
Properties
CAS No. |
62126-65-2 |
|---|---|
Molecular Formula |
C8H21IN2 |
Molecular Weight |
272.17 g/mol |
IUPAC Name |
3-(dimethylamino)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C8H21N2.HI/c1-9(2)7-6-8-10(3,4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
HAVREXPIWJRNEZ-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)CCC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















